molecular formula C9H9NO3 B1601128 1-(2-Methyl-4-nitrophenyl)ethanone CAS No. 77344-68-4

1-(2-Methyl-4-nitrophenyl)ethanone

Cat. No. B1601128
CAS RN: 77344-68-4
M. Wt: 179.17 g/mol
InChI Key: YNCIXVBGKCHARM-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)ethanone, also known as 2-methyl-4-nitrophenyl ethanone, is an organic compound belonging to the class of nitrophenyl ketones. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as organic synthesis and drug development.

Scientific Research Applications

Synthesis of Aminobenzo[b]thiophenes

1-(2-Methyl-4-nitrophenyl)ethanone has been utilized in the synthesis of aminobenzo[b]thiophenes through a one-pot process, indicating its role in facilitating efficient and novel synthetic routes for heterocyclic compounds (Androsov et al., 2010).

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium and ternary phase diagrams involving derivatives of 1-(2-Methyl-4-nitrophenyl)ethanone underscores its significance in understanding the solubility and crystallization behavior of nitrophenyl compounds, which is critical for their separation and purification processes (Li et al., 2019).

Inhibition of Catechol-O-Methyltransferase (COMT)

The compound's derivatives have been studied as potent and selective inhibitors of peripheral COMT, highlighting its potential in the development of therapeutic agents for diseases where modulation of COMT activity is beneficial (Learmonth et al., 2002).

Synthesis of Ni(II) Complexes

1-(2-Methyl-4-nitrophenyl)ethanone derivatives have been used in the synthesis of mono- and dinuclear Ni(II) complexes, with implications for the development of materials with specific magnetic, electrochemical, and antimicrobial properties (Chai et al., 2017).

Enhancement of L-DOPA Availability

Derivatives have shown to enhance the bioavailability of L-DOPA to the brain by reducing its O-methylation, suggesting their application in improving treatments for Parkinson's disease (Parada et al., 2001).

Charge Density Analysis

Studies on the hydrogen bonding motif of 1-(2-Methyl-4-nitrophenyl)ethanone derivatives contribute to our understanding of molecular interactions and charge distribution, which is fundamental in the design of materials and drugs with desired properties (Hibbs et al., 2003).

Antimicrobial Activity

The antimicrobial activity of thiosemicarbazones derived from 1-(2-Methyl-4-nitrophenyl)ethanone against various bacteria has been explored, indicating its utility in the development of new antibacterial agents (Parekh & Desai, 2006).

properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCIXVBGKCHARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516132
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-4-nitrophenyl)ethanone

CAS RN

77344-68-4
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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